

Application Notes: 5-Bromo-1H-indole-2-carbaldehyde as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carbaldehyde

Cat. No.: B1282810

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Introduction

5-Bromo-1H-indole-2-carbaldehyde (CAS No: 53590-50-4, Molecular Formula: C₉H₆BrNO) is a highly functionalized heterocyclic compound that serves as a crucial building block in organic synthesis.^{[1][2]} Its indole core is a privileged scaffold in medicinal chemistry, while the bromine atom at the 5-position and the aldehyde group at the 2-position provide two reactive sites for diverse chemical transformations. This dual reactivity makes it an essential intermediate for the synthesis of a wide array of bioactive molecules and functional materials.^[1]

Key Applications

- **Anticancer Drug Discovery:** The most prominent application of this intermediate is in the development of novel anticancer agents.^[1] Derivatives synthesized from **5-bromo-1H-indole-2-carbaldehyde** have shown potent inhibitory activity against key oncogenic targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[3][4]} Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells, making these derivatives promising candidates for therapeutic development against lung (A549), liver (HepG2), and breast (MCF-7) cancers.^{[4][5]}
- **Materials Science:** The stable, functionalizable indole structure is valuable in materials science.^[1] **5-Bromo-1H-indole-2-carbaldehyde** is used to create novel organic materials

with specific electronic and photonic properties, finding potential applications in the field of organic electronics.[1]

- **Biological Imaging:** Researchers have utilized this compound in the development of specialized fluorescent probes, which are instrumental in real-time visualization of cellular and biological processes.[1]
- **General Organic Synthesis:** The bromine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3] The aldehyde group readily participates in condensations, oxidations, reductions, and other nucleophilic addition reactions.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations using **5-bromo-1H-indole-2-carbaldehyde**.

Protocol 1: Knoevenagel Condensation for the Synthesis of (E)-5-bromo-2-(2-nitrovinyl)-1H-indole

This protocol describes the reaction of the aldehyde with a nitroalkane, a common method for extending the carbon chain and introducing new functional groups.

Materials:

- **5-bromo-1H-indole-2-carbaldehyde**
- Nitromethane
- Ammonium acetate
- Ethanol
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure: (Adapted from a general method)

- In a round-bottom flask, combine **5-bromo-1H-indole-2-carbaldehyde** (1.0 g, 4.46 mmol), nitromethane (3.0 mL, 55.5 mmol), and ammonium acetate (0.5 g, 6.49 mmol).
- Add ethanol (20 mL) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 30-60 minutes.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- The product will often precipitate as crystals. Collect the solid by filtration.
- Wash the collected crystals thoroughly with cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials and catalyst.
- Dry the purified product, (E)-5-bromo-2-(2-nitrovinyl)-1H-indole, under vacuum.

Protocol 2: Oxidation to 5-Bromo-1H-indole-2-carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, which is itself a valuable intermediate for synthesizing amides and esters with potent biological activity, such as EGFR inhibitors.[6]

Materials:

- **5-bromo-1H-indole-2-carbaldehyde**
- Potassium permanganate (KMnO₄)
- Acetone
- Water
- Sodium bisulfite

- Hydrochloric acid (HCl)
- Erlenmeyer flask
- Stirring apparatus

Procedure: (General method)

- Dissolve **5-bromo-1H-indole-2-carbaldehyde** (1.0 g, 4.46 mmol) in 50 mL of acetone in an Erlenmeyer flask.
- Prepare a solution of potassium permanganate (0.85 g, 5.38 mmol) in 20 mL of water.
- Slowly add the KMnO_4 solution dropwise to the stirred aldehyde solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
- Stir the mixture vigorously for 2-4 hours. A brown precipitate of manganese dioxide (MnO_2) will form.
- After the reaction is complete (monitored by TLC), quench the excess KMnO_4 by adding a saturated solution of sodium bisulfite until the purple color disappears.
- Filter the mixture to remove the MnO_2 precipitate.
- Evaporate the acetone from the filtrate under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 10% hydrochloric acid.
- The product, 5-bromo-1H-indole-2-carboxylic acid, will precipitate as a solid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

The bromine atom at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or vinyl substituents.^[3]

Materials:

- **5-bromo-1H-indole-2-carbaldehyde**
- An appropriate boronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
- Schlenk flask or similar reaction vessel for inert atmosphere
- Inert gas (Nitrogen or Argon)

Procedure: (General method)

- To a Schlenk flask, add **5-bromo-1H-indole-2-carbaldehyde** (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (0.02-0.05 eq).
- Evacuate the flask and backfill with an inert gas (repeat three times).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 5-substituted indole-2-carbaldehyde derivative.

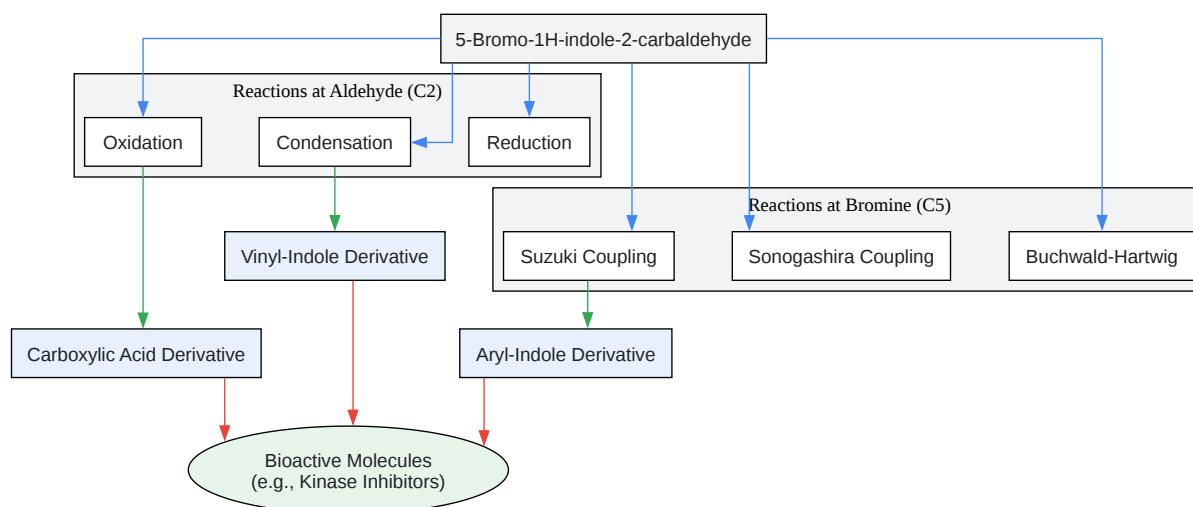
Quantitative Data

The derivatives of **5-bromo-1H-indole-2-carbaldehyde** have demonstrated significant biological activity. The following table summarizes the inhibitory concentrations of novel indole derivatives against key cancer-related enzymes and various cancer cell lines.

Compound Class	Target / Cell Line	Activity	Reference
5-substituted-indole-2-carboxamides	EGFR (enzyme)	IC ₅₀ = 85 - 124 nM	[7]
5-substituted-indole-2-carboxamides	CDK2 (enzyme)	IC ₅₀ = 33 - 46 nM	[7]
5-substituted-indole-2-carboxamides	Cancer Cell Lines (mean)	GI ₅₀ = 37 - 193 nM	[7]
5-bromoindole-2-carboxylic acid derivs.	A549 (lung cancer)	Potent Antiproliferative	[5][6]
5-bromoindole-2-carboxylic acid derivs.	HepG2 (liver cancer)	Potent Antiproliferative	[5][6]
5-bromoindole-2-carboxylic acid derivs.	MCF-7 (breast cancer)	Potent Antiproliferative	[5][6]

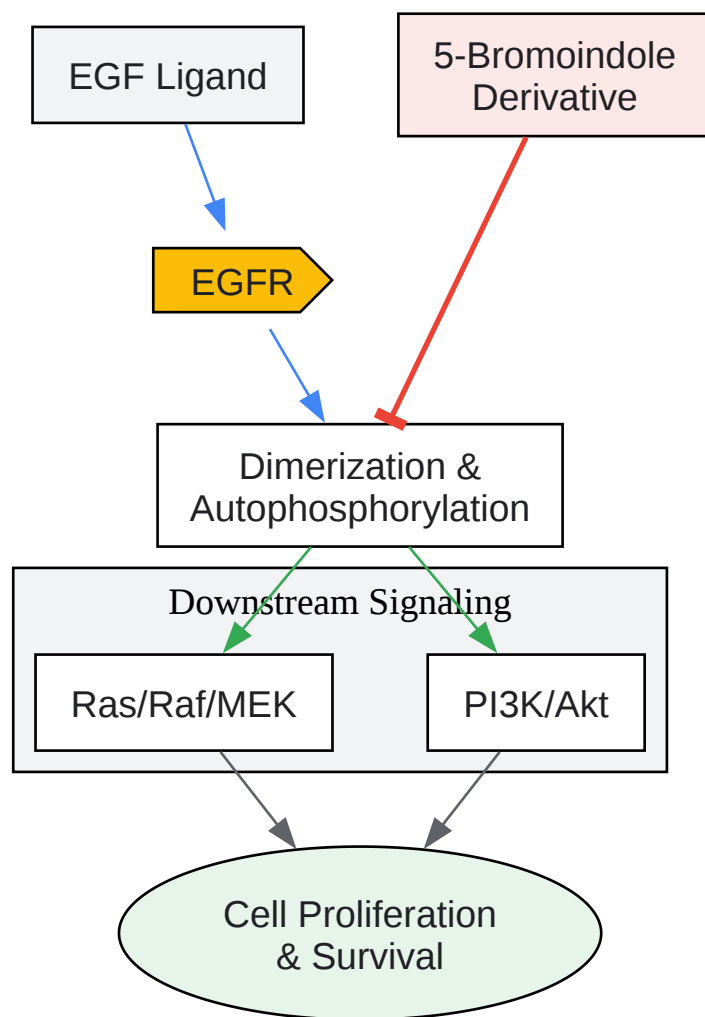
- IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
- GI₅₀: The concentration of a drug that causes 50% inhibition of cellular growth.

Visualizations



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Caption: Synthetic versatility of **5-bromo-1H-indole-2-carbaldehyde**.



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Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

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